molecular formula C16H22FN3O3S B10928076 N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide

N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide

Cat. No.: B10928076
M. Wt: 355.4 g/mol
InChI Key: PRSPLJCNDCCJKD-UHFFFAOYSA-N
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Description

N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the sulfonamide group and other substituents. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and tert-butylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide include:

  • N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-chloro-1H-pyrazole-4-sulfonamide
  • N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-bromo-1H-pyrazole-4-sulfonamide
  • N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-iodo-1H-pyrazole-4-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can enhance the compound’s stability and reactivity compared to its analogs.

Properties

Molecular Formula

C16H22FN3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-5-fluoropyrazole-4-sulfonamide

InChI

InChI=1S/C16H22FN3O3S/c1-6-20-15(17)14(10-18-20)24(21,22)19-12-9-11(16(2,3)4)7-8-13(12)23-5/h7-10,19H,6H2,1-5H3

InChI Key

PRSPLJCNDCCJKD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)F

Origin of Product

United States

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